Cenderitide - 507289-11-4

Cenderitide

Catalog Number: EVT-10954336
CAS Number: 507289-11-4
Molecular Formula: C158H264N48O51S3
Molecular Weight: 3748.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cenderitide is under investigation for the treatment of ST Elevation (STEMI) Myocardial Infarction of Anterior Wall.
Synthesis Analysis

Cenderitide is synthesized through recombinant DNA technology, which allows for the precise combination of genetic material from different sources. The synthesis process involves:

  1. Gene Cloning: The genes encoding C-type natriuretic peptide and the C-terminus of Dendroaspis natriuretic peptide are cloned into an expression vector.
  2. Transfection: The vector is introduced into a suitable host cell line (often mammalian cells) that can properly fold and post-translationally modify the resulting peptide.
  3. Expression and Purification: Once expressed, the peptide is harvested and purified using techniques such as affinity chromatography, ensuring that the final product is free from contaminants and retains biological activity .
Molecular Structure Analysis

The molecular structure of cenderitide consists of 37 amino acids, combining elements from both C-type natriuretic peptide and Dendroaspis natriuretic peptide. The structural characteristics include:

  • C-Terminus Fusion: The incorporation of the 15 amino acid C-terminus from Dendroaspis natriuretic peptide enhances receptor activation.
  • Dual Receptor Activation: Cenderitide uniquely activates both particulate guanylyl cyclase A and B, facilitating increased production of cyclic guanosine monophosphate (cGMP), which mediates its physiological effects .

Data on its molecular weight and detailed structural formula are not extensively documented in available literature but can be derived from its amino acid composition.

Chemical Reactions Analysis

Cenderitide undergoes various biochemical reactions upon administration:

  1. Receptor Binding: Upon binding to particulate guanylyl cyclase receptors, cenderitide stimulates the conversion of guanosine triphosphate to cyclic guanosine monophosphate.
  2. Signal Transduction: The increase in cGMP levels leads to vasodilation, natriuresis (increased sodium excretion), and diuresis (increased urine production), contributing to its therapeutic effects in heart failure .
  3. Resistance to Degradation: Compared to native peptides, cenderitide exhibits greater resistance to enzymatic degradation by neprilysin, extending its half-life and enhancing its therapeutic efficacy .
Mechanism of Action

Cenderitide's mechanism of action involves:

  • Dual Activation: By activating both particulate guanylyl cyclase A and B receptors, cenderitide promotes vasodilation and inhibits fibrosis in cardiac tissue.
  • cGMP Production: The activation leads to increased intracellular levels of cGMP, which mediates various cellular responses including relaxation of vascular smooth muscle cells and inhibition of fibroblast proliferation .
  • Antifibrotic Effects: In vitro studies have shown that cenderitide reduces collagen production induced by transforming growth factor-beta 1 in cardiac fibroblasts, indicating its potential role in preventing cardiac remodeling associated with heart failure .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility are not well-documented for cenderitide, it is characterized as a peptide with properties typical of proteins:

  • Solubility: Likely soluble in aqueous solutions due to its peptide nature.
  • Stability: Enhanced stability compared to natural peptides due to structural modifications that protect against enzymatic degradation .

Chemical properties include:

  • Molecular Weight: Not explicitly stated but can be estimated based on amino acid composition.
  • pH Stability: Likely stable within physiological pH ranges due to its design for therapeutic applications.
Applications

Cenderitide is primarily under investigation for its potential therapeutic applications in:

  • Heart Failure Treatment: Its ability to induce diuresis and reduce cardiac fibrosis makes it a candidate for managing heart failure symptoms.
  • Myocardial Infarction: Research is ongoing into its efficacy in treating ST Elevation Myocardial Infarction by mitigating cardiac remodeling processes .
  • Biodegradable Drug Delivery Systems: Studies are exploring cenderitide-eluting films for localized delivery in cardiac applications, aiming for sustained release profiles that enhance therapeutic outcomes .

Properties

CAS Number

507289-11-4

Product Name

Cenderitide

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C158H264N48O51S3

Molecular Weight

3748.3 g/mol

InChI

InChI=1S/C158H264N48O51S3/c1-17-82(12)123(201-132(233)90(37-26-47-169-157(164)165)187-138(239)100(61-121(222)223)193-137(238)97(58-81(10)11)190-129(230)88(35-22-24-45-160)185-134(235)95(56-79(6)7)180-116(216)64-173-127(228)98(59-86-32-19-18-20-33-86)192-144(245)108(75-258)182-118(218)66-171-125(226)87(34-21-23-44-159)184-141(242)105(72-210)197-135(236)94(55-78(4)5)178-114(214)63-161)149(250)175-68-117(217)181-103(70-208)140(241)188-91(43-53-260-16)131(232)196-102(69-207)128(229)174-65-115(215)179-93(54-77(2)3)126(227)172-67-119(219)183-109(76-259)154(255)206-52-31-42-113(206)148(249)198-106(73-211)142(243)191-96(57-80(8)9)136(237)186-89(36-25-46-168-156(162)163)130(231)195-101(62-122(224)225)153(254)205-51-30-40-111(205)145(246)189-92(38-27-48-170-158(166)167)152(253)204-50-29-41-112(204)146(247)194-99(60-120(220)221)133(234)176-83(13)151(252)203-49-28-39-110(203)147(248)199-107(74-212)143(244)202-124(85(15)213)150(251)200-104(71-209)139(240)177-84(14)155(256)257/h18-20,32-33,77-85,87-113,123-124,207-213,258-259H,17,21-31,34-76,159-161H2,1-16H3,(H,171,226)(H,172,227)(H,173,228)(H,174,229)(H,175,250)(H,176,234)(H,177,240)(H,178,214)(H,179,215)(H,180,216)(H,181,217)(H,182,218)(H,183,219)(H,184,242)(H,185,235)(H,186,237)(H,187,239)(H,188,241)(H,189,246)(H,190,230)(H,191,243)(H,192,245)(H,193,238)(H,194,247)(H,195,231)(H,196,232)(H,197,236)(H,198,249)(H,199,248)(H,200,251)(H,201,233)(H,202,244)(H,220,221)(H,222,223)(H,224,225)(H,256,257)(H4,162,163,168)(H4,164,165,169)(H4,166,167,170)/t82-,83-,84-,85+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-/m0/s1

InChI Key

YZEJNKFJIYNYMP-MGAVOHMASA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.